Insulin glulisine (CAS 207748-29-6) is a recombinant rapid-acting insulin analogue characterized by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid. These structural modifications lower the isoelectric point to 5.1, enhancing solubility at physiological pH, and significantly reduce the molecule's propensity for self-association compared to regular human insulin [1]. From a procurement and formulation perspective, insulin glulisine is highly valued because it achieves stability and rapid monomerization without the need for zinc, utilizing polysorbate 20 as a stabilizing surfactant instead [2]. This makes it a critical active pharmaceutical ingredient (API) for developers targeting ultra-rapid glycemic control, continuous subcutaneous insulin infusion (CSII) systems, and specialized metabolic therapies where zinc-dependent hexamerization is a rate-limiting factor for absorption.
Substituting insulin glulisine with regular human insulin (RHI) or other rapid-acting analogues like insulin lispro or insulin aspart introduces critical formulation and pharmacokinetic incompatibilities. Unlike lispro and aspart, which mandate the addition of zinc and phenolic compounds to maintain hexameric stability during shelf-life, glulisine is inherently stable in a zinc-free matrix using polysorbate 20 [1]. If a manufacturer substitutes lispro for glulisine in a zinc-free formulation, the API will suffer from rapid degradation and fibrillation. Furthermore, in clinical applications, lispro and RHI exhibit delayed absorption kinetics in populations with high subcutaneous fat thickness, whereas glulisine maintains a consistent, ultra-rapid dissociation profile irrespective of body mass index (BMI)[2]. Consequently, generic substitution compromises both formulation stability and the predictability of early-phase pharmacodynamics.
The dissociation rate of insulin hexamers into biologically active monomers is the rate-limiting step for rapid-acting insulins. Insulin glulisine is uniquely formulated without zinc and forms compact hexamers that, upon severe dilution simulating subcutaneous injection, dissociate into monomers in less than 10 seconds [1]. In stark contrast, insulin lispro and insulin aspart require zinc and phenolic compounds for stability, resulting in a prolonged dissociation time ranging from several seconds to up to one hour depending on the local depletion of phenolic additives [1].
| Evidence Dimension | Hexamer-to-monomer dissociation time upon dilution |
| Target Compound Data | Insulin glulisine: < 10 seconds (zinc-free formulation) |
| Comparator Or Baseline | Insulin lispro / aspart: Seconds to 1 hour (zinc-dependent formulation) |
| Quantified Difference | Up to 360-fold faster maximum dissociation time |
| Conditions | Severe dilution of pharmaceutical formulation (simulated subcutaneous injection) |
Enables the design of ultra-fast acting, zinc-free formulations that guarantee immediate monomer availability upon injection.
A critical differentiator for insulin glulisine is its sustained rapid absorption independent of subcutaneous fat thickness. In a euglycemic clamp study comparing glulisine and lispro in lean to obese subjects, glulisine demonstrated a significantly greater early metabolic action. At a 0.2 U/kg dose, the glucose infusion rate-area under the curve (GIR-AUC) between 0 and 1 hour was 102.3 +/- 75.1 mg/kg for glulisine, compared to only 83.1 +/- 72.8 mg/kg for lispro [1]. The time to 10% of total insulin AUC was also significantly faster for glulisine (0.7 +/- 0.2 h) versus lispro (0.8 +/- 0.2 h)[1].
| Evidence Dimension | Early glucose disposal (GIR-AUC 0-1h) at 0.2 U/kg |
| Target Compound Data | Insulin glulisine: 102.3 +/- 75.1 mg/kg |
| Comparator Or Baseline | Insulin lispro: 83.1 +/- 72.8 mg/kg |
| Quantified Difference | 23% greater early metabolic action in the first hour |
| Conditions | Euglycemic glucose clamp in non-diabetic subjects stratified by BMI |
Justifies the selection of glulisine for therapeutic formulations targeting obese or high-BMI demographics where other analogues suffer from delayed absorption.
Long-term safety in insulin procurement is heavily influenced by the API's mitogenic potential, which is driven by its affinity for the insulin-like growth factor-1 (IGF-1) receptor. Preclinical evaluations show that insulin glulisine possesses a significantly lower IGF-1 receptor binding affinity—approximately four- to five-fold lower than that of regular human insulin (RHI) [1]. In contrast, other experimental analogues like Asp(B10) exhibit up to a four-fold increase in IGF-1 receptor affinity compared to RHI, which correlates with increased mitogenic risk [1].
| Evidence Dimension | IGF-1 receptor binding affinity |
| Target Compound Data | Insulin glulisine: 4- to 5-fold lower than RHI |
| Comparator Or Baseline | Regular Human Insulin (RHI): Baseline 100% affinity |
| Quantified Difference | >75% reduction in IGF-1 receptor affinity vs baseline RHI |
| Conditions | In vitro binding assays using human osteosarcoma-derived cell line B10 and cardiac K6 myoblasts |
Provides a superior long-term safety profile by minimizing off-target mitogenic signaling, a critical regulatory advantage for chronic therapies.
Because insulin glulisine achieves hexameric stability without zinc and uses polysorbate 20 as a surfactant, it is the optimal API for developing zinc-free injectable formulations. This avoids the delayed dissociation bottleneck associated with zinc-stabilized analogues like lispro and aspart, allowing the formulation to achieve complete monomerization in under 10 seconds upon injection[1].
Insulin glulisine is highly recommended for formulations intended for patients with significant subcutaneous fat. Its unique structural modifications allow it to bypass the delayed absorption kinetics seen with lispro and regular human insulin in obese models, ensuring a consistent 23% increase in early-phase glucose disposal regardless of the patient's BMI[2].
The shifted isoelectric point (pH 5.1) and the prevention of irreversible fibrillation via polysorbate 20 make glulisine highly suitable for pump therapies. Its rapid monomerization prevents the lag phase in glycemic control often encountered when pump infusion rates are adjusted, providing superior real-time responsiveness compared to zinc-heavy alternatives [3].